Mmp13-IN-4

Description

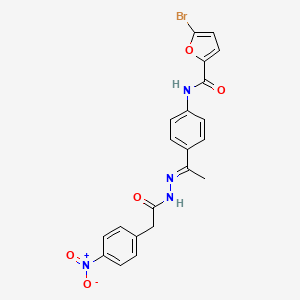

The exact mass of the compound 5-bromo-N-(4-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-furamide is 484.03823 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-[4-[(E)-C-methyl-N-[[2-(4-nitrophenyl)acetyl]amino]carbonimidoyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4O5/c1-13(24-25-20(27)12-14-2-8-17(9-3-14)26(29)30)15-4-6-16(7-5-15)23-21(28)18-10-11-19(22)31-18/h2-11H,12H2,1H3,(H,23,28)(H,25,27)/b24-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITQIXDLUYCXJN-ZMOGYAJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mmp13-IN-4: A Technical Guide to a Selective MMP-13 Inhibitor for Research and Development

Abstract: Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase critically involved in the degradation of type II collagen, the primary structural component of articular cartilage.[1][2] Its overexpression is a hallmark of pathologies such as osteoarthritis (OA) and rheumatoid arthritis, making it a key therapeutic target.[1][3] The development of selective MMP-13 inhibitors has been a significant challenge due to the high degree of structural similarity across the active sites of the MMP family.[1] Broad-spectrum MMP inhibitors have historically failed in clinical trials due to dose-limiting side effects, collectively termed Musculoskeletal Syndrome (MSS), which are attributed to their lack of selectivity.[4][5] This has driven the pursuit of highly selective inhibitors that do not chelate the catalytic zinc ion but instead target unique exosites. Mmp13-IN-4 is a potent and selective, non-zinc-binding inhibitor of MMP-13, identified through structure-based virtual screening.[6][7] This document provides a comprehensive technical overview of this compound, including its inhibitory profile, the signaling pathways it targets, and detailed experimental protocols for its evaluation.

Introduction: The Role of MMP-13 in Pathophysiology

MMP-13 is a key enzyme in the breakdown of the extracellular matrix (ECM).[1] While its expression is restricted and tightly regulated in healthy adult tissues, it is significantly upregulated in disease states.[2] In osteoarthritis, pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) stimulate chondrocytes to produce MMP-13.[8] This leads to the progressive and irreversible degradation of type II collagen and aggrecan in the cartilage, resulting in loss of joint function and pain.[1][8] The unique ability of MMP-13 to efficiently cleave type II collagen distinguishes it from other collagenases and positions it as a primary mediator of cartilage destruction in OA.[1][9] Consequently, the selective inhibition of MMP-13 represents a promising disease-modifying therapeutic strategy for OA and other inflammatory conditions.[10]

This compound: A Selective, Non-Zinc-Binding Inhibitor

This compound (Compound 13) is an N-Acyl Hydrazone identified as a potent and selective inhibitor of MMP-13.[6][7] A critical feature of its design is the absence of a zinc-binding group (ZBG), such as a hydroxamate.[7] This allows it to avoid the broad-spectrum inhibition that has plagued earlier generations of MMP inhibitors.[5] Instead, its selectivity is achieved by targeting unique structural features of MMP-13, such as the large, hydrophobic S1' specificity pocket (or "specificity loop"), which is a known exosite that varies significantly among different MMPs.[1][4]

Chemical Properties of this compound:

Quantitative Data: Inhibitory Profile

The potency and selectivity of this compound have been characterized by determining its half-maximal inhibitory concentration (IC₅₀) against MMP-13 and a panel of other related MMPs.

| Enzyme Target | IC₅₀ (μM) |

| MMP-13 | 14.6 |

| MMP-1 | 91 |

| MMP-2 | 99 |

| MMP-9 | 68 |

| MMP-14 | 63 |

| Table 1: Inhibitory activity of this compound against various MMPs. Data sourced from MedchemExpress.[7] |

The data demonstrates that this compound is approximately 4.4 to 6.8 times more selective for MMP-13 over other tested MMPs. For context, other highly selective, non-zinc-binding inhibitors have achieved nanomolar potency.

| Inhibitor Class/Compound | Representative IC₅₀ vs. MMP-13 | Selectivity Profile |

| Pyrimidine Dicarboxamide | 8 nM | Specific for MMP-13 over other MMPs.[11] |

| Compound 10d | 3.4 nM | >500-fold selective vs. MMP-1, -9, -14.[12] |

| Compound (S)-17b | 2.7 nM | >1000-fold selective vs. tested MMP isozymes.[12] |

| Table 2: Comparative inhibitory activities of other selective, non-zinc-binding MMP-13 inhibitors. |

Mechanism of Action and Signaling Pathways

MMP-13 expression and activity are regulated by a complex network of signaling pathways. Pro-inflammatory stimuli activate intracellular cascades, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which converge on transcription factors that drive MMP-13 gene expression.[1][13] Once expressed, the inactive pro-MMP-13 is secreted and activated in the extracellular space, where it degrades collagen. This compound acts by directly binding to the active MMP-13 enzyme, blocking its catalytic function and preventing the downstream degradation of the cartilage matrix.

Experimental Protocols

The following protocols provide detailed methodologies for the in vitro characterization of this compound or other selective MMP-13 inhibitors.

In Vitro MMP-13 Inhibition Assay (Fluorometric)

This assay quantifies MMP-13 activity by measuring the cleavage of a quenched fluorogenic peptide substrate. The fluorescence intensity is directly proportional to enzyme activity.

Materials:

-

Recombinant human MMP-13 enzyme

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

This compound (or test inhibitor) dissolved in DMSO

-

Known broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)

-

Black, low-binding 96-well microtiter plate

-

Fluorescent microplate reader (Ex/Em = 328/393 nm or 328/420 nm)[14][15]

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 10 µM working solution of the fluorogenic substrate by diluting the stock in MMP Assay Buffer.[14]

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in MMP Assay Buffer. The final concentration of DMSO in the assay should not exceed 1%.[14] Prepare a positive control inhibitor solution.

-

Set Up Plate: In duplicate, add the following to the wells of the 96-well plate:

-

Enzyme Addition: Thaw the MMP-13 enzyme on ice. Dilute the enzyme in cold MMP Assay Buffer to the desired working concentration (e.g., 1.6 ng/µL).[14]

-

Initiate Reaction: Add 20 µL of the diluted MMP-13 enzyme solution to the "Positive Control" and "Test Sample" wells. Do not add enzyme to the "Blank" wells.[14]

-

Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light.[15] Measure fluorescence intensity using a microplate reader. Kinetic readings can be taken at 1-minute intervals for 10-20 minutes.[15]

-

Data Analysis: Subtract the "Blank" fluorescence values from all other readings. Plot the percentage of inhibition versus the inhibitor concentration. Calculate the IC₅₀ value using a suitable nonlinear regression curve-fitting software.

In Vitro Collagenolysis Assay (SDS-PAGE)

This assay directly assesses the ability of an inhibitor to prevent the degradation of type II collagen, the primary physiological substrate of MMP-13.

Materials:

-

Recombinant human MMP-13 enzyme

-

Type II Collagen (from bovine or chicken)

-

Enzyme Assay Buffer (EAB)

-

This compound (or test inhibitor)

-

SDS-PAGE gels (e.g., 8%) and electrophoresis equipment

-

Coomassie Brilliant Blue or silver stain

-

384-well microtiter plates

Procedure:

-

Enzyme and Inhibitor Incubation: In a 384-well plate, dispense 9 µL of 4 nM MMP-13 in EAB. Add 2 µL of the test inhibitor at various concentrations and incubate for 30 minutes at room temperature.[16]

-

Initiate Collagenolysis: Add 9 µL of 333 nM type II collagen in EAB to initiate the reaction.[16]

-

Incubation: Incubate the reaction mixture for 22 hours at 37°C.[16]

-

SDS-PAGE Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Resolve the samples by electrophoresis on an 8% SDS-PAGE gel.[16]

-

Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain. The presence of intact collagen bands in the inhibitor-treated lanes, compared to the digested control lane (enzyme only), indicates inhibitory activity.[16] The degree of inhibition can be quantified by densitometry.

In Vitro Cartilage Explant Degradation Assay

This ex vivo model provides a more physiologically relevant system to test inhibitor efficacy by using native cartilage tissue.

Materials:

-

Bovine or porcine articular cartilage explants

-

Cell culture medium (e.g., DMEM)

-

Pro-inflammatory stimulus (e.g., IL-1α or Oncostatin M)

-

This compound (or test inhibitor)

-

Assay kits for measuring glycosaminoglycan (GAG) and collagen fragments (e.g., DMMB assay for GAGs, ELISA for collagen fragments)

Procedure:

-

Prepare Explants: Harvest full-thickness articular cartilage from fresh joints under sterile conditions. Create small, uniform cartilage plugs (e.g., 3 mm diameter) and place one plug per well in a 96-well plate.

-

Culture and Treatment: Culture the explants in serum-free DMEM. Add the pro-inflammatory stimulus to induce MMP-13 production and cartilage degradation. Concurrently, add this compound at various concentrations. Include control wells with no stimulus and stimulus-only.

-

Incubation: Culture the explants for an extended period (e.g., 7-21 days), collecting the conditioned media at regular intervals and replacing it with fresh media containing the appropriate treatments.

-

Biochemical Analysis: Analyze the collected media for markers of cartilage degradation. Measure the amount of GAG released using the DMMB assay. Measure the release of type II collagen fragments using a specific ELISA.

-

Histological Analysis: At the end of the experiment, fix, section, and stain the cartilage explants (e.g., with Safranin O) to visually assess proteoglycan loss and structural damage. A reduction in GAG and collagen fragment release, along with preserved cartilage structure in the inhibitor-treated groups, indicates chondroprotective efficacy.[10]

Visualized Workflows and Logic

Experimental Workflow for Inhibitor Characterization

The development of a selective inhibitor follows a structured pipeline from initial screening to in vivo validation.

References

- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

- 4. Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chondrex.com [chondrex.com]

- 9. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,25-dihydroxyvitamin D3 Activates MMP13 Gene Expression in Chondrocytes through p38 MARK Pathway [ijbs.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. content.abcam.com [content.abcam.com]

- 16. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

Validating MMP13 as a Therapeutic Target in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the validation of Matrix Metalloproteinase-13 (MMP13) as a therapeutic target in cancer. As the requested compound, Mmp13-IN-4, is not documented in publicly available scientific literature, this guide will focus on the principles of MMP13 target validation using well-characterized, selective MMP13 inhibitors as exemplars. We will delve into the critical role of MMP13 in tumor progression, invasion, and angiogenesis, and provide detailed methodologies for assessing the efficacy of selective inhibitors in preclinical cancer models.

The Role of MMP13 in Cancer Progression

Matrix Metalloproteinase-13 (MMP13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of the extracellular matrix (ECM).[1] Under physiological conditions, its expression is tightly regulated. However, in various cancers, including breast, colon, prostate, and lung carcinomas, MMP13 is frequently overexpressed.[1][2] This overexpression is strongly correlated with increased tumor aggressiveness, invasion, metastasis, and poor patient prognosis.[2]

MMP13's primary function in cancer progression is the breakdown of type II collagen, a major component of the ECM. This degradation facilitates local tumor cell invasion and the release of ECM-sequestered growth factors that promote tumor growth and angiogenesis.[1] Furthermore, MMP13 is implicated in the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.

Validating MMP13 Inhibition with Selective Inhibitors

The validation of MMP13 as a therapeutic target relies on demonstrating that its selective inhibition can mitigate cancer progression in preclinical models. This is achieved using small molecule inhibitors that exhibit high selectivity for MMP13 over other MMPs to minimize off-target effects. This guide will use data from representative selective MMP13 inhibitors to illustrate the validation process.

Quantitative Data on Selective MMP13 Inhibitors

The efficacy of selective MMP13 inhibitors is first established through enzymatic assays to determine their potency and selectivity. This is followed by in vitro and in vivo studies to assess their anti-cancer activity.

| Inhibitor | Target | IC50 (nM) | Cancer Cell Line | In Vitro Assay | Results | In Vivo Model | Results |

| WAY-170523 | MMP13 | 17 | PC-3 (Prostate) | Invasion Assay | Inhibition of invasion | Not Reported | Not Reported |

| Cmpd-1 | MMP13 | - | MDA-MB-231 (Breast) | Not Reported | Not Reported | Mammary fat pad xenograft | Delayed primary tumor growth |

| Inhibitor 3 (RF036 derivative) | MMP13 | 10 (Ki) | MDA-MB-231 (Breast) | Osteoclastogenesis Assay | 78% inhibition | Not Reported | Not Reported |

| Compound 5 | MMP13 (exosite) | - | MDA-MB-231 (Breast) | Invasion Assay | 8.83% specific inhibition | Not Reported | Not Reported |

| Compound 6 | MMP13 (exosite) | - | MDA-MB-231 (Breast) | Invasion Assay | 13.26% specific inhibition | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MMP13 target validation. Below are protocols for key experiments.

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

Cancer cell line (e.g., MDA-MB-231)

-

Selective MMP13 inhibitor

-

Calcein AM or Crystal Violet for cell staining and quantification

Protocol:

-

Thaw Matrigel on ice overnight. Dilute Matrigel to 1 mg/mL in cold, serum-free medium.

-

Coat the upper chamber of the Transwell inserts with 100 µL of the diluted Matrigel solution and incubate at 37°C for 2 hours to allow for gelation.

-

Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Pre-treat the cell suspension with various concentrations of the selective MMP13 inhibitor or vehicle control for 30 minutes at 37°C.

-

Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add 500 µL of complete medium (containing FBS) to the lower chamber to act as a chemoattractant.

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes or with Calcein AM for fluorescent quantification.

-

Wash the inserts with PBS and allow them to air dry.

-

Elute the Crystal Violet with 10% acetic acid and measure the absorbance at 590 nm, or quantify the fluorescence of Calcein AM-stained cells.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of MMP13 inhibition on angiogenesis by measuring the formation of capillary-like structures by endothelial cells.

Materials:

-

96-well plate

-

Matrigel Basement Membrane Matrix

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM-2)

-

Selective MMP13 inhibitor

-

Calcein AM for visualization

Protocol:

-

Thaw Matrigel on ice and add 50 µL to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

-

Treat the HUVEC suspension with different concentrations of the selective MMP13 inhibitor or vehicle control.

-

Seed 100 µL of the treated HUVEC suspension onto the solidified Matrigel.

-

Incubate the plate at 37°C for 4-12 hours.

-

Stain the cells with Calcein AM for 30 minutes.

-

Visualize and capture images of the tube-like structures using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Calculate the percentage of inhibition of tube formation relative to the vehicle control.

Western Blot Analysis of Signaling Pathways

This technique is used to determine how MMP13 inhibition affects key signaling proteins involved in cancer progression.

Materials:

-

Cancer cell line

-

Selective MMP13 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-MMP13)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cancer cells and grow to 70-80% confluency.

-

Treat the cells with the selective MMP13 inhibitor or vehicle control for the desired time.

-

Lyse the cells in lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MMP13-mediated cancer progression and the experimental approaches to study them can provide greater clarity.

MMP13 Signaling in Cancer Progression and Inhibition

The following diagram illustrates the central role of MMP13 in promoting tumor invasion and angiogenesis and how a selective inhibitor can counteract these effects. Upstream signaling pathways, such as those involving growth factors and inflammatory cytokines, lead to the transcriptional upregulation of MMP13. Once expressed, MMP13 degrades the ECM, releasing growth factors that can further activate pro-survival and pro-proliferative pathways like the PI3K/Akt and MAPK/ERK pathways in cancer cells.

Caption: MMP13 signaling cascade in cancer and the point of intervention for a selective inhibitor.

Experimental Workflow for In Vitro Validation

The following diagram outlines the typical workflow for the in vitro validation of a selective MMP13 inhibitor.

Caption: A streamlined workflow for the in vitro assessment of a selective MMP13 inhibitor.

Conclusion

The validation of MMP13 as a therapeutic target in cancer is a multi-faceted process that requires robust preclinical evidence. The overexpression of MMP13 in numerous cancers and its clear role in driving key aspects of tumor progression make it a compelling target. By employing selective inhibitors and rigorous in vitro and in vivo experimental models, researchers can effectively evaluate the therapeutic potential of targeting MMP13. The methodologies and data presented in this guide provide a framework for the systematic validation of MMP13 inhibition as a promising anti-cancer strategy. The continued development of highly selective MMP13 inhibitors holds promise for future cancer therapies with improved efficacy and reduced side effects.

References

Understanding MMP-13 Inhibition: A Technical Guide to IC50 Values and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the turnover of the extracellular matrix.[][2] A key function of MMP-13 is its potent ability to cleave type II collagen, a primary structural component of articular cartilage.[3][4] While essential for physiological processes like embryonic development and tissue remodeling, the overexpression of MMP-13 is implicated in various pathologies, including osteoarthritis, rheumatoid arthritis, and cancer.[2][5][6] Consequently, MMP-13 has emerged as a significant therapeutic target for the development of selective inhibitors.

This guide provides a technical overview of the inhibitory activity of various compounds against MMP-13, with a focus on understanding their half-maximal inhibitory concentration (IC50) values. It will delve into the experimental methodologies used to determine these values and illustrate the relevant biological pathways and experimental workflows.

Data on MMP-13 Inhibitors

While a specific compound designated "Mmp13-IN-4" was not identified in the available literature, a range of other potent and selective MMP-13 inhibitors have been characterized. The following table summarizes the IC50 values for several such compounds, showcasing the diversity of their potencies.

| Inhibitor | IC50 (nM) against MMP-13 | Selectivity Profile | Reference Compound |

| Compound 5 | 3.0 ± 0.2 | Highly selective over other MMPs. | N/A |

| Compound 24f | 0.5 | No activity against MMP-1 or TACE (IC50 >10,000 nM). | N/A |

| Triazolone inhibitor 35 | 0.071 | >170-fold selective over MMP-1, 2, 3, 7, 8, 9, 10, 12, and 14. | N/A |

| RF-036 | 3.4 - 4.9 | Highly selective, with IC50 values for other MMPs > 5 µM. | N/A |

| MMP13i-A | Nanomolar potency | No inhibition of MMP-1, MMP-2, MMP-7, MMP-9, MMP-12, or MMP-14. | N/A |

Experimental Protocols for IC50 Determination

The determination of IC50 values for MMP-13 inhibitors typically involves in vitro enzymatic assays. A generalized protocol is outlined below.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of MMP-13 by 50%.

Materials:

-

Recombinant human MMP-13 (catalytic domain)

-

Fluorogenic MMP-13 substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, ZnCl2, at a physiological pH)

-

Test inhibitor compounds at various concentrations

-

96-well microplate

-

Fluorometric microplate reader

Methodology:

-

Enzyme Preparation: The inactive pro-form of MMP-13 is typically activated prior to the assay. The activated enzyme is then diluted to a working concentration in the assay buffer.

-

Inhibitor Preparation: A serial dilution of the test inhibitor is prepared to cover a wide range of concentrations.

-

Assay Reaction:

-

The recombinant MMP-13 enzyme is pre-incubated with varying concentrations of the inhibitor in the wells of a 96-well plate for a specified period to allow for binding.

-

The fluorogenic substrate is then added to each well to initiate the enzymatic reaction.

-

As MMP-13 cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

-

Data Acquisition: The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths.

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of MMP-13 inhibition, the following diagrams illustrate a simplified signaling pathway involving MMP-13 and a typical experimental workflow for IC50 determination.

Caption: Simplified signaling pathway leading to MMP-13 activation and its inhibition.

Caption: General experimental workflow for determining the IC50 of an MMP-13 inhibitor.

References

- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

Mmp13-IN-4: An In-Depth Technical Guide for Studying Collagen Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mmp13-IN-4, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). It is designed to be a core resource for researchers studying collagen degradation pathways in various physiological and pathological contexts, particularly in osteoarthritis and cancer. This document outlines the mechanism of action of this compound, presents its quantitative biochemical data, provides detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.

Introduction to MMP-13 and its Role in Collagen Degradation

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the remodeling and degradation of the extracellular matrix (ECM).[1] A primary function of MMP-13 is the cleavage of type II collagen, a major structural component of articular cartilage.[2] Consequently, aberrant MMP-13 activity is strongly implicated in the pathogenesis of osteoarthritis, leading to the progressive breakdown of cartilage.[1][2] Beyond osteoarthritis, MMP-13 is also involved in other pathological processes, including rheumatoid arthritis and cancer metastasis, where it facilitates tissue invasion and angiogenesis.[3]

This compound: A Selective Inhibitor of MMP-13

This compound (also referred to as compound 13 in some literature) is a member of the N-acyl hydrazone class of compounds and has been identified as a potent and selective inhibitor of MMP-13.[1][4]

Mechanism of Action

This compound functions as a non-zinc-binding inhibitor. Unlike many traditional MMP inhibitors that chelate the catalytic zinc ion in the active site, this compound targets the S1' specificity pocket of the enzyme.[1][5] This mode of action contributes to its high selectivity for MMP-13 over other MMP isoforms. By binding to this allosteric site, this compound induces a conformational change in the enzyme that prevents the effective binding and cleavage of its collagen substrates.[1]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (µM) |

| MMP-13 | 14.6 |

| MMP-1 | 91 |

| MMP-2 | 99 |

| MMP-9 | 68 |

| MMP-14 | 63 |

Data sourced from Cuffaro et al., 2023.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study collagen degradation pathways using this compound.

In Vitro MMP-13 Inhibition Assay

This protocol is designed to determine the potency of this compound against recombinant human MMP-13 using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-13 (activated)

-

This compound

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.

-

Add a fixed concentration of activated recombinant human MMP-13 to each well of the 96-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths will be specific to the fluorogenic substrate used).

-

Calculate the initial reaction velocities (V) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Collagen Degradation Assay

This assay assesses the ability of this compound to inhibit the degradation of fibrillar type II collagen by MMP-13.

Materials:

-

Bovine or human type II collagen

-

Recombinant human MMP-13 (activated)

-

This compound

-

TCNB Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)

-

SDS-PAGE gels and electrophoresis apparatus

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare solutions of this compound at various concentrations in TCNB Buffer.

-

In a microcentrifuge tube, combine the type II collagen solution with activated MMP-13.

-

Add the different concentrations of this compound or vehicle control to the collagen/MMP-13 mixture.

-

Incubate the reactions at 37°C for a specified period (e.g., 4 to 24 hours) to allow for collagen degradation.

-

Stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent.

-

Separate the collagen fragments by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the collagen bands.

-

Assess the inhibitory effect of this compound by observing the reduction in the appearance of collagen degradation products (characteristic ¾ and ¼ fragments) and the preservation of the intact collagen alpha chains.

Cell-Based Collagen Degradation Assay

This protocol evaluates the efficacy of this compound in a more physiologically relevant cellular context.

Materials:

-

Chondrocyte cell line (e.g., C28/I2) or primary chondrocytes

-

Cell culture medium and supplements

-

This compound

-

Pro-inflammatory cytokine (e.g., IL-1β or TNF-α) to induce MMP-13 expression

-

Fluorescently labeled collagen-coated plates or inserts

-

Fluorescence microscope or plate reader

Procedure:

-

Seed chondrocytes onto fluorescently labeled collagen-coated surfaces and culture until confluent.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory cytokine to induce the expression and secretion of MMP-13.

-

Incubate for 24-48 hours.

-

Collagen degradation can be quantified by:

-

Measuring the release of fluorescent collagen fragments into the culture medium using a fluorescence plate reader.

-

Visualizing the degradation of the fluorescent collagen matrix by fluorescence microscopy and quantifying the cleared areas.

-

-

Analyze the data to determine the dose-dependent inhibition of collagen degradation by this compound.

Signaling Pathways and Experimental Workflows

The expression of MMP-13 is tightly regulated by a complex network of signaling pathways. This compound can be a valuable tool to dissect the downstream effects of MMP-13 activity within these pathways.

Key Signaling Pathways Regulating MMP-13

The following diagram illustrates the major signaling cascades that converge on the regulation of MMP-13 gene expression, particularly in chondrocytes. Pro-inflammatory cytokines like IL-1β and TNF-α are potent inducers of these pathways.

Caption: Signaling pathways regulating MMP-13 expression and collagen degradation.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a valuable chemical probe for investigating the role of MMP-13 in collagen degradation and associated pathologies. Its selectivity and non-zinc-binding mechanism of action make it a useful tool for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of collagen biology and the development of novel therapeutics.

References

- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMP Mediated Degradation of Type VI Collagen Is Highly Associated with Liver Fibrosis – Identification and Validation of a Novel Biochemical Marker Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MMP-13 loss associated with impaired ECM remodelling disrupts chondrocyte differentiation by concerted effects on multiple regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of a Selective MMP-13 Inhibitor: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Mmp13-IN-4" is not publicly available. This guide provides a comprehensive overview of the preclinical evaluation of a representative and well-documented selective Matrix Metalloproteinase-13 (MMP-13) inhibitor, referred to herein as MMP13i-A , based on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.

Introduction to MMP-13 as a Therapeutic Target

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, particularly type II collagen, a key component of articular cartilage.[1][2][3] Upregulation of MMP-13 is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer, making it an attractive target for therapeutic intervention.[1][2][4] Selective inhibitors of MMP-13 aim to block its enzymatic activity, thereby preventing tissue degradation and disease progression.[1]

Core Compound Profile: MMP13i-A

MMP13i-A is a potent and selective, non-hydroxamic acid-based, orally available inhibitor of MMP-13. Its selectivity is a key feature, designed to avoid the musculoskeletal side effects associated with broad-spectrum MMP inhibitors.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of MMP13i-A and other relevant selective MMP-13 inhibitors.

Table 1: In Vitro Potency and Selectivity of MMP13i-A [5]

| Enzyme | IC50 (nM) |

| MMP-13 | Potent (nanomolar) |

| MMP-1 | Not inhibited |

| MMP-2 | Not inhibited |

| MMP-7 | Not inhibited |

| MMP-9 | Not inhibited |

| MMP-12 | Not inhibited |

| MMP-14 | Not inhibited |

Table 2: In Vivo Efficacy of MMP13i-A in a Mouse Model of Atherosclerosis [5]

| Parameter | Vehicle Control | MMP13i-A (40 mg/kg/day) |

| Plaque MMP-13 Activity | High | Reduced |

| Plaque Collagen Content | Baseline | Substantially Increased |

| Plaque Size | No significant change | No significant change |

| Macrophage Accumulation | No significant change | No significant change |

| Smooth Muscle Cell Accumulation | No significant change | No significant change |

Table 3: Pharmacokinetic Profile of an Exemplary Selective MMP-13 Inhibitor (RF036) [7]

| Parameter | Value |

| Plasma Half-life (T1/2) | 2.93 h |

| Maximum Plasma Concentration (Cmax) | 47.6 μM |

| Clearance (Cl) | 0.18 mL/min/kg |

| Route of Administration | Intravenous (in rats) |

Experimental Protocols

In Vitro MMP Inhibition Assay

Objective: To determine the potency and selectivity of MMP13i-A against a panel of MMPs.

Methodology:

-

Recombinant catalytic domains of human MMPs (MMP-1, -2, -7, -9, -12, -13, -14) are used.

-

A broad-spectrum fluorogenic MMP substrate is incubated with each MMP enzyme in the presence of varying concentrations of MMP13i-A.

-

The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]

In Vivo Efficacy in a Murine Model of Atherosclerosis

Objective: To evaluate the effect of MMP13i-A on the progression and composition of atherosclerotic plaques.

Methodology:

-

Atherosclerosis is induced in apolipoprotein E-deficient (apoE-/-) mice by feeding them an atherogenic diet.

-

Mice with established lesions are treated with MMP13i-A (40 mg/kg/day) or vehicle control via oral gavage for 10 weeks.[5]

-

In vivo molecular imaging using near-infrared fluorescent probes is employed to monitor macrophage accumulation and MMP-13 activity within the plaques.

-

At the end of the treatment period, aortas are harvested for histological analysis.

-

Plaque size, collagen content, and cellular composition (macrophages, smooth muscle cells) are quantified using staining techniques such as Masson's trichrome for collagen.[5]

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic properties of the MMP-13 inhibitor.

Methodology:

-

A single dose of the inhibitor is administered to rodents (e.g., rats) intravenously or orally.

-

Blood samples are collected at various time points after administration.

-

The concentration of the inhibitor in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and clearance (Cl) are calculated from the plasma concentration-time profile.[7]

Toxicity Assessment

Objective: To evaluate the potential toxicity of the MMP-13 inhibitor.

Methodology:

-

During in vivo studies, animals are monitored daily for any signs of toxicity, such as changes in body weight, behavior, or appearance.[5]

-

At the end of the study, major organs can be collected for histopathological examination to identify any signs of tissue damage.

-

Specific attention is given to joints and musculoskeletal tissues to screen for the side effects observed with broad-spectrum MMP inhibitors.[5][6]

Visualizations

Signaling Pathway of MMP-13 in Cartilage Degradation

Caption: MMP-13 activation and its role in cartilage degradation.

Experimental Workflow for Preclinical Evaluation

Caption: General workflow for preclinical evaluation of an MMP-13 inhibitor.

Logical Relationship of Selective MMP-13 Inhibition

Caption: Rationale for selective MMP-13 inhibition.

Conclusion

The preclinical data for the representative MMP-13 inhibitor, MMP13i-A, demonstrate its potential as a therapeutic agent. Its high potency and selectivity for MMP-13 translate to in vivo efficacy in a relevant disease model without the apparent toxicity that has plagued earlier, less selective MMP inhibitors.[5][6] These findings support the continued development of selective MMP-13 inhibitors for the treatment of diseases characterized by excessive collagen degradation. Further studies are warranted to fully elucidate the long-term safety and efficacy of this class of compounds in anticipation of clinical trials.

References

- 1. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

- 5. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

Mmp13-IN-4: A Technical Guide to a Novel Non-Zinc-Binding MMP-13 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of type II collagen, a primary component of articular cartilage.[1] Its overexpression is a key factor in the pathogenesis of osteoarthritis (OA), making it a significant therapeutic target.[1][2] Traditional MMP inhibitors have often targeted the catalytic zinc ion, leading to a lack of selectivity and off-target effects.[3] A newer generation of non-zinc-binding inhibitors has emerged to overcome these limitations.[3] This technical guide provides an in-depth overview of Mmp13-IN-4, a novel, selective, non-zinc-binding inhibitor of MMP-13. This compound, also identified as compound 13 in its discovery publication, belongs to the N-acyl hydrazone class of compounds.[2] This document details its mechanism of action, quantitative data, experimental protocols, and relevant biological pathways.

Core Concept: Non-Zinc-Binding Inhibition

This compound represents a strategic shift in MMP inhibitor design. Instead of chelating the catalytic zinc ion in the active site of MMP-13, it achieves its inhibitory effect through interactions with the S1' specificity pocket of the enzyme.[2][3] This mode of action is the foundation for its high selectivity for MMP-13 over other MMP isoforms.[2] The docking studies of this compound reveal that its N-acyl hydrazone scaffold allows it to fit within the deep S1' pocket, forming key electrostatic interactions with residues such as Lys140, which contributes to its inhibitory activity.[2] This non-zinc-binding approach is a promising strategy for developing safer and more targeted therapies for conditions like osteoarthritis.

Quantitative Data

The inhibitory activity and selectivity of this compound (compound 13) have been characterized through a series of enzymatic assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against MMP-13

| Compound | IC50 (μM) for MMP-13 |

| This compound (compound 13) | 14.6 |

Data sourced from Cuffaro D, et al. Int J Mol Sci. 2023.[2]

Table 2: Selectivity Profile of this compound

| MMP Isoform | IC50 (μM) |

| MMP-1 | 91 |

| MMP-2 | 99 |

| MMP-9 | 68 |

| MMP-14 | 63 |

Data sourced from Cuffaro D, et al. Int J Mol Sci. 2023.[2]

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of this compound.

Synthesis of this compound (N-Acyl Hydrazone Synthesis)

The synthesis of this compound and its analogues follows a general procedure for the formation of N-acyl hydrazones.[4]

-

Starting Materials: A suitable acyl hydrazide and a substituted aldehyde are required.[4]

-

Reaction Conditions: The acyl hydrazide and aldehyde are typically reacted in a solvent such as ethanol.[4]

-

Catalyst: The reaction can be catalyzed by the addition of a few drops of an acid, such as glacial acetic acid.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the product is isolated and purified, often through recrystallization from a suitable solvent like ethanol, to yield the final N-acyl hydrazone compound.[4]

MMP Inhibition Assay (Fluorometric)

The inhibitory activity of this compound against various MMPs was determined using a fluorometric assay.

-

Enzyme Activation: Recombinant human pro-MMPs are activated with p-aminophenylmercuric acetate (APMA).

-

Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Buffer: The assay is performed in a buffer solution, typically Tris-HCl with CaCl2, ZnCl2, and Brij-35.

-

Reaction Mixture: The activated MMP enzyme is incubated with varying concentrations of this compound (or DMSO as a control) for a specified period at 37°C.

-

Substrate Addition: A fluorogenic MMP substrate is added to the reaction mixture.

-

Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Logical Workflow: From Virtual Screening to Optimized Inhibitor

The discovery of this compound was a multi-step process that began with computational screening and progressed through chemical synthesis and biological evaluation.

Caption: A flowchart illustrating the workflow from virtual screening to the identification and optimization of this compound.

Signaling Pathway: Regulation of MMP-13 Expression in Osteoarthritis

The expression of MMP-13 is tightly regulated by a complex network of signaling pathways that are often dysregulated in osteoarthritis. Pro-inflammatory cytokines and growth factors are key upstream regulators.

Caption: Key signaling pathways regulating MMP-13 expression in the context of osteoarthritis.

Logical Relationship: Mechanism of Non-Zinc-Binding Inhibition

This diagram illustrates the key difference between traditional zinc-binding inhibitors and non-zinc-binding inhibitors like this compound.

Caption: A comparison of the inhibitory mechanisms of zinc-binding versus non-zinc-binding MMP inhibitors.

References

Methodological & Application

Application Notes and Protocols for Mmp13-IN-4 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro assessment of Mmp13-IN-4, a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13). The following sections offer comprehensive methodologies for enzymatic and cellular assays to characterize the inhibitory activity of this compound.

Introduction

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, particularly type II collagen. Its overactivity is implicated in various pathological conditions, including osteoarthritis, rheumatoid arthritis, and cancer. This compound has been identified as a potent and selective inhibitor of MMP-13, making it a valuable tool for research and a potential therapeutic candidate. This document outlines the protocols for evaluating the in vitro efficacy of this compound.

Data Presentation

The inhibitory activity of this compound against MMP-13 is summarized in the table below. This data is crucial for determining the compound's potency and for designing subsequent experiments.

| Compound | Target | Assay Type | IC50 |

| This compound | MMP-13 | Enzymatic Assay | 14.6 μM[1] |

Signaling Pathway

The expression and activity of MMP-13 are regulated by a complex network of signaling pathways. Understanding these pathways is essential for interpreting the results of cellular assays. Key upstream regulators include inflammatory cytokines like IL-1β and TNF-α, which activate downstream pathways such as MAPKs (ERK, JNK, p38) and NF-κB, leading to the transcription of the MMP13 gene.

Caption: Simplified signaling pathway for MMP-13 activation and its inhibition by this compound.

Experimental Protocols

Fluorogenic Enzymatic Assay for MMP-13 Inhibition

This assay measures the ability of this compound to directly inhibit the enzymatic activity of recombinant human MMP-13 using a fluorogenic substrate.

Workflow Diagram:

Caption: Experimental workflow for the MMP-13 fluorogenic inhibitor screening assay.

Materials:

-

Recombinant Human MMP-13 (activated)

-

Fluorogenic MMP-13 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations.

-

Dilute the recombinant MMP-13 enzyme to the working concentration in ice-cold Assay Buffer.

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

-

Assay Plate Setup:

-

Enzyme Addition:

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes to allow for the interaction between the inhibitor and the enzyme.[2]

-

-

Substrate Addition:

-

Add 25 µL of the fluorogenic substrate solution to all wells to initiate the reaction.[2]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

ELISA-Based Assay for MMP-13 Inhibition in Cell Culture

This protocol is designed to measure the effect of this compound on the amount of active MMP-13 secreted by cells in culture, such as human chondrocytes or synovial fibroblasts.

Materials:

-

Human chondrocytes or other MMP-13-producing cell line

-

Cell culture medium and supplements

-

This compound

-

Human MMP-13 ELISA Kit

-

96-well clear microplate

-

Microplate reader for absorbance measurement

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in fresh cell culture medium. Include a vehicle control (DMSO).

-

If desired, stimulate the cells with an inducer of MMP-13 expression, such as IL-1β (10 ng/mL), to enhance MMP-13 production.

-

Incubate the cells for 24-48 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

ELISA Protocol:

-

Perform the Human MMP-13 ELISA according to the manufacturer's instructions. A general procedure is outlined below.

-

Add standards and collected cell culture supernatants to the wells of the MMP-13 antibody-coated microplate.

-

Incubate for the recommended time to allow MMP-13 to bind to the capture antibody.

-

Wash the wells to remove unbound components.

-

Add the detection antibody (e.g., a biotinylated anti-human MMP-13 antibody) and incubate.

-

Wash the wells.

-

Add a streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add the TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with the provided stop solution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known MMP-13 standards.

-

Determine the concentration of MMP-13 in each cell culture supernatant from the standard curve.

-

Calculate the percent inhibition of MMP-13 secretion for each concentration of this compound relative to the stimulated, untreated control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for the inhibition of MMP-13 production/secretion.

-

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound. The fluorogenic enzymatic assay allows for the direct assessment of its inhibitory potency against the MMP-13 enzyme, while the ELISA-based cellular assay provides insights into its effects on MMP-13 production and secretion in a more biologically relevant context. These assays are fundamental for the preclinical evaluation of this compound and similar compounds in drug discovery and development programs targeting MMP-13.

References

Application Notes and Protocols for Mmp13-IN-4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, particularly type II collagen.[1][2] Its overexpression is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer, making it a key therapeutic target.[1][3] Mmp13-IN-4 is a non-zinc-binding inhibitor of MMP-13, offering a promising tool for studying the biological functions of MMP-13 and for the development of novel therapeutics.[4]

These application notes provide detailed protocols and guidelines for the use of this compound in various cell-based assays to assess its efficacy and mechanism of action.

Physicochemical Properties and Handling

| Property | Value | Reference |

| IC50 (MMP-13) | 14.6 µM | [4] |

| IC50 (MMP-2) | >100 µM | [4] |

| IC50 (MMP-9) | >100 µM | [4] |

| Molecular Formula | C₂₄H₁₉BrN₄O₃ | [4] |

| Molecular Weight | 491.34 g/mol | [4] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Store at -20°C for long-term stability. | General laboratory practice |

Note: this compound is also referred to in the literature as "compound 13". An improved analog, compound 13m , exhibits a lower IC50 of 1.8 µM for MMP-13.[4]

Key Cell-Based Assays and Protocols

In Vitro MMP-13 Enzymatic Assay

This assay is fundamental to confirming the direct inhibitory effect of this compound on MMP-13 activity before proceeding to cell-based experiments.

Principle: A fluorogenic peptide substrate specific for MMP-13 is cleaved by the enzyme, releasing a fluorescent signal. The inhibitory activity of this compound is measured by the reduction in fluorescence.

Experimental Protocol:

-

Reagents and Materials:

-

Recombinant human MMP-13 (active form)

-

Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Add 50 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

-

Add 25 µL of activated recombinant human MMP-13 to each well.

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP-13 substrate.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition and IC50 value of this compound.

-

Experimental Workflow for In Vitro MMP-13 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Cellular Cytotoxicity Assay

It is crucial to determine the cytotoxic potential of this compound in the cell line of interest to establish a non-toxic working concentration range for subsequent functional assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

-

Reagents and Materials:

-

Cell line of interest (e.g., human chondrocytes, cancer cell lines like PC3 or MDA-MB-231)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

-

Logical Flow for Determining Non-Toxic Concentration of this compound

Caption: Process for identifying suitable this compound concentrations for cell-based assays.

Collagen Degradation Assay in Chondrocyte Monolayer Culture

This assay evaluates the ability of this compound to protect against collagen degradation in a cellular context, which is particularly relevant for osteoarthritis research.

Principle: Chondrocytes are stimulated with pro-inflammatory cytokines (e.g., IL-1β and Oncostatin M) to induce MMP-13 expression and subsequent degradation of the extracellular matrix. The protective effect of this compound is quantified by measuring the release of collagen fragments.

Experimental Protocol:

-

Reagents and Materials:

-

Primary human chondrocytes or a chondrocyte cell line (e.g., C28/I2)

-

Complete culture medium

-

Pro-inflammatory cytokines (e.g., IL-1β, Oncostatin M)

-

This compound (dissolved in DMSO)

-

Hydroxyproline assay kit or ELISA for collagen type II cleavage fragments (e.g., C2C)

-

24-well plates

-

-

Procedure:

-

Seed chondrocytes in 24-well plates and culture to confluence.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with pro-inflammatory cytokines (e.g., 10 ng/mL IL-1β and 20 ng/mL Oncostatin M) in the presence or absence of this compound.

-

Culture for 48-72 hours.

-

Collect the culture supernatant.

-

Quantify the amount of degraded collagen in the supernatant using a hydroxyproline assay or a specific collagen fragment ELISA.

-

Normalize the results to the total protein content of the cell lysate.

-

Signaling Pathway of IL-1β/OSM-Induced Collagen Degradation and this compound Inhibition

Caption: this compound blocks the MMP-13 mediated collagen degradation cascade.

Cancer Cell Invasion/Migration Assay (Wound Healing Assay)

This assay assesses the impact of this compound on the migratory and invasive potential of cancer cells, a process often dependent on MMP activity.

Principle: A "wound" is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of this compound.

Experimental Protocol:

-

Reagents and Materials:

-

Cancer cell line with known MMP-13 expression (e.g., PC3, MDA-MB-231)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

6-well plates or specialized wound healing inserts

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in 6-well plates and grow to a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing a non-toxic concentration of this compound or vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the percentage of wound closure and compare between treated and control groups.

-

Experimental Workflow for Wound Healing Assay

Caption: Step-by-step workflow for assessing the effect of this compound on cancer cell migration.

Gene Expression Analysis by RT-qPCR

This method is used to determine if this compound affects the expression of MMP-13 itself or other relevant genes, such as inflammatory markers or matrix components.

Principle: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of target genes in cells treated with this compound.

Experimental Protocol:

-

Reagents and Materials:

-

Cell line of interest

-

This compound

-

Appropriate cell stimulation agents (e.g., IL-1β)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., MMP13, COL2A1, ACAN, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

-

-

Procedure:

-

Culture and treat cells with this compound as described in the functional assays.

-

Lyse the cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

-

Summary of Quantitative Data

| Assay | Cell Line | This compound Concentration | Expected Outcome |

| In Vitro MMP-13 Inhibition | N/A (Enzymatic) | 0.1 - 50 µM | Dose-dependent decrease in fluorescence; IC50 ≈ 14.6 µM |

| Cytotoxicity (MTT) | Chondrocytes, Cancer Cells | 0.1 - 100 µM | Determine non-toxic concentration range (CC50) |

| Collagen Degradation | Chondrocytes | Non-toxic range | Dose-dependent decrease in collagen fragments |

| Wound Healing | PC3, MDA-MB-231 | Non-toxic range | Decreased rate of wound closure |

| Gene Expression (RT-qPCR) | Chondrocytes | Non-toxic range | Potential modulation of MMP13, COL2A1, inflammatory cytokine gene expression |

Disclaimer

These protocols are intended as a guide. Optimal conditions, including cell seeding density, inhibitor concentrations, and incubation times, may need to be determined empirically for specific cell lines and experimental setups. Always include appropriate positive and negative controls in your experiments.

References

- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix metallopeptidase 13 - Wikipedia [en.wikipedia.org]

- 3. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mmp13-IN-4 Administration in Animal Models of Arthritis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a key enzyme implicated in the pathological degradation of articular cartilage in arthritic conditions, particularly osteoarthritis (OA) and rheumatoid arthritis (RA).[1][2][3][4] Its preferential activity against type II collagen, the primary collagenous component of cartilage, makes it a prime therapeutic target for developing disease-modifying drugs.[1][2][3][4][5] Mmp13-IN-4 is a representative selective inhibitor of MMP-13, and its administration in various animal models of arthritis has demonstrated significant potential in mitigating cartilage destruction and reducing inflammatory symptoms.[6][7] These notes provide an overview of the application of this compound and other selective MMP-13 inhibitors in preclinical arthritis research, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action and Signaling Pathways

MMP-13 is expressed by chondrocytes and synovial fibroblasts in response to pro-inflammatory stimuli, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[8][9] These cytokines activate complex intracellular signaling cascades that converge on the MMP-13 gene promoter, leading to its transcriptional upregulation. Key signaling pathways involved include the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK), which activate the transcription factor AP-1, and the NF-κB pathway.[8][10] Selective inhibitors like this compound are designed to specifically block the catalytic activity of MMP-13, thereby preventing the breakdown of the cartilage matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MATRIX METALLOPROTEINASE-13 DEFICIENT MICE ARE RESISTANT TO OSTEOARTHRITIC CARTILAGE EROSION BUT NOT CHONDROCYTE HYPERTROPHY OR OSTEOPHYTE DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 9. Frontiers | Targeting matrix metalloproteases: A promising strategy for herbal medicines to treat rheumatoid arthritis [frontiersin.org]

- 10. Recent advances in understanding the regulation of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mmp13-IN-4 Dose-Response Studies in Chondrocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a key enzyme implicated in the pathogenesis of osteoarthritis (OA).[1][2][3][4][5] It is primarily expressed by chondrocytes in response to pro-inflammatory stimuli and is responsible for the degradation of type II collagen, the main structural component of articular cartilage.[1][3][6][7] This enzymatic activity leads to the irreversible breakdown of cartilage, resulting in joint pain and loss of function. Consequently, selective inhibition of MMP-13 is a promising therapeutic strategy for the treatment of OA.[1][2][3][6]

Mmp13-IN-4 is a novel, potent, and selective inhibitor of MMP-13. These application notes provide detailed protocols for conducting dose-response studies of this compound in chondrocyte models to evaluate its efficacy and mechanism of action.

This compound: Mechanism of Action

This compound is designed to specifically target the catalytic domain of MMP-13, preventing the breakdown of the extracellular matrix. The binding of this compound to the active site of the enzyme blocks its collagenolytic activity. The signaling pathways leading to MMP-13 expression in chondrocytes are often initiated by pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) pathways, which in turn upregulate the transcription of the MMP13 gene.

Caption: Signaling pathway of MMP-13 induction and inhibition by this compound.

Quantitative Data Summary

The following tables summarize hypothetical dose-response data for this compound in primary human chondrocytes stimulated with IL-1β (10 ng/mL).

Table 1: Inhibition of MMP-13 Activity

| This compound Conc. (nM) | MMP-13 Activity (% of IL-1β Control) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.2 |

| 1 | 85.3 | ± 4.1 |

| 10 | 52.1 | ± 3.5 |

| 50 | 21.7 | ± 2.8 |

| 100 | 8.9 | ± 1.9 |

| 500 | 2.1 | ± 0.8 |

Table 2: Effect on MMP13 Gene Expression (RT-qPCR)

| This compound Conc. (nM) | Relative MMP13 mRNA Expression (Fold Change) | Standard Deviation |

| 0 (Vehicle) | 15.2 | ± 1.8 |

| 10 | 14.8 | ± 1.5 |

| 100 | 15.5 | ± 2.1 |

| 1000 | 14.9 | ± 1.9 |

Table 3: Chondrocyte Viability (MTT Assay)

| This compound Conc. (µM) | Cell Viability (% of Untreated Control) | Standard Deviation |

| 0 (Vehicle) | 98.5 | ± 2.3 |

| 0.1 | 99.1 | ± 1.9 |

| 1 | 97.8 | ± 2.5 |

| 10 | 96.2 | ± 3.1 |

| 50 | 94.5 | ± 3.8 |

| 100 | 92.1 | ± 4.2 |

Experimental Protocols

Protocol 1: Primary Human Chondrocyte Culture

Objective: To isolate and culture primary human chondrocytes for subsequent experiments.

Materials:

-

Articular cartilage tissue

-

DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Pronase (0.5 mg/mL)

-

Collagenase P (1.5 mg/mL)

-

Sterile PBS

-

Cell culture flasks and plates

Procedure:

-

Obtain articular cartilage from a reliable source.

-